molecular formula C14H26O5 B8489338 Di-tert-butyl 3-hydroxy-3-methylpentanedioate CAS No. 89622-82-2

Di-tert-butyl 3-hydroxy-3-methylpentanedioate

Cat. No. B8489338
CAS RN: 89622-82-2
M. Wt: 274.35 g/mol
InChI Key: FRKFWGBYXMXJOZ-UHFFFAOYSA-N
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Patent
US04467108

Procedure details

187 g of a solution of 19.5% butyllithium in cyclohexane (36.4 g of butyllithium) were added over 5 minutes at -40° C. under argon to 500 ml of tetrahydrofuran and then 57.5 g of diisopropylamine were added over 5 minutes at -40° C. The mixture was stirred at -40° C. for 30 minutes and 66 g of tert.-butyl acetate were added thereto at -40° C. The mixture was stirred at -40° C. for 30 minutes and then 27.5 g (≃0.55 mole per mole of tert.-butyl acetate) of ethyl acetate were added at -40° C. over 30 minutes. The mixture was stirred at -40° C. for two hours and the temperature allowed to rise to 20° C. under reduced pressure. The mixture was evaporated to dryness under reduced pressure at 20° C. and the residue was taken up in 200 ml of methylene chloride. The solution was cooled to 0° C. and 100 ml of water were added. The decanted aqueous phase was extracted with methylene chloride and the combined organic phases were adjusted to a pH of 1 by addition of 22° Be hydrochloric acid. The organic phase was washed with water, dried and evaporated to dryness under reduced pressure to obtain a lightly colored liquid which was rectified at 1 mm Hg to obtain 25 g of ditert.-butyl 3-methyl-3-hydroxy-glutarate with a boiling point of 95°±` C. at1 mm Hg.
[Compound]
Name
solution
Quantity
187 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
36.4 g
Type
solvent
Reaction Step One
Quantity
57.5 g
Type
reactant
Reaction Step Two
Quantity
66 g
Type
reactant
Reaction Step Three
Quantity
27.5 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.[O:6]1CC[CH2:8][CH2:7]1.C(N[CH:15]([CH3:17])[CH3:16])(C)C.[C:18]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])(=[O:20])[CH3:19].[C:26]([O:29]CC)(=[O:28])[CH3:27]>C1CCCCC1>[CH3:8][C:7]([OH:6])([CH2:27][C:26]([O:29][C:15]([CH3:16])([CH3:17])[CH3:1])=[O:28])[CH2:19][C:18]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20]

Inputs

Step One
Name
solution
Quantity
187 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
500 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
36.4 g
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
57.5 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Three
Name
Quantity
66 g
Type
reactant
Smiles
C(C)(=O)OC(C)(C)C
Step Four
Name
Quantity
27.5 g
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at -40° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -40° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at -40° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at -40° C. for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to rise to 20° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness under reduced pressure at 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
ADDITION
Type
ADDITION
Details
100 ml of water were added
EXTRACTION
Type
EXTRACTION
Details
The decanted aqueous phase was extracted with methylene chloride
ADDITION
Type
ADDITION
Details
the combined organic phases were adjusted to a pH of 1 by addition of 22° Be hydrochloric acid
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a lightly colored liquid which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(CC(=O)OC(C)(C)C)(CC(=O)OC(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.